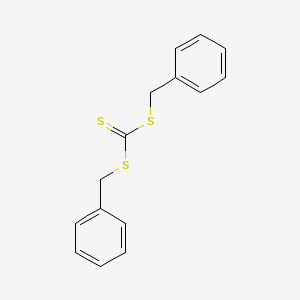

Carbonotrithioic acid, bis(phenylmethyl) ester

Description

Propriétés

IUPAC Name |

bis(benzylsulfanyl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14S3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKYXBYUROTWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=S)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885355 | |

| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26504-29-0 | |

| Record name | Dibenzyltrithiocarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26504-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026504290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26504-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonotrithioic acid, bis(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26504-29-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

S,S-Dibenzyl trithiocarbonate primarily targets the process of polymerization of vinyl monomers , including styrene, methacrylate, and acrylamide. It acts as a bifunctional Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Mode of Action

As a trithiocarbonate-based RAFT agent , S,S-Dibenzyl trithiocarbonate interacts with its targets by controlling the polymerization process. It provides good control over the polymerization of vinyl monomers, thereby influencing the formation of block copolymers.

Biochemical Pathways

The compound’s action affects the RAFT polymerization pathway . By acting as a bifunctional CTA, it influences the polymerization of vinyl monomers, leading to the formation of block copolymers. These copolymers have applications in various fields, including drug delivery.

Pharmacokinetics

Its use in drug delivery systems suggests that it may have significant bioavailability.

Result of Action

The primary result of S,S-Dibenzyl trithiocarbonate’s action is the controlled polymerization of vinyl monomers . This leads to the formation of block copolymers, which can be used in drug delivery systems.

Action Environment

The action, efficacy, and stability of S,S-Dibenzyl trithiocarbonate can be influenced by environmental factors. For instance, it is sensitive to moisture and should be stored in cold conditions

Activité Biologique

Carbonotrithioic acid, bis(phenylmethyl) ester, also known as S,S-dibenzyl trithiocarbonate, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : CHOS

- Molecular Weight : 350.5 g/mol

- CAS Number : 26504-29-0

This compound exhibits biological activity primarily through its interaction with cellular pathways. Research indicates that it may act as an antioxidant and has potential applications in various therapeutic areas, including:

- Antimicrobial Activity : The compound has been studied for its bactericidal properties, particularly in combination with other agents in detergent formulations. It shows synergistic effects when used alongside surfactants, enhancing its bactericidal efficacy .

- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines, suggesting potential as a chemotherapeutic agent. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in malignant cells.

Biological Activity Data Table

Case Studies

-

Synergistic Bactericidal Effects :

A study published in a patent document highlighted the use of carbonotrithioic acid in combination with various surfactants, demonstrating significant improvements in bactericidal activity compared to individual components. The findings suggest that formulations containing this compound could be effective in industrial and healthcare settings where microbial contamination is a concern . -

Cytotoxic Effects on Cancer Cells :

In a laboratory setting, researchers investigated the cytotoxic effects of carbonotrithioic acid on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent increase in cell death, attributed to oxidative stress and subsequent activation of apoptotic pathways . -

Potential Antioxidant Properties :

Preliminary research suggests that carbonotrithioic acid may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. However, comprehensive studies are required to fully understand its efficacy and mechanisms .

Applications De Recherche Scientifique

RAFT Polymerization

Carbonotrithioic acid, bis(phenylmethyl) ester is extensively used as a chain transfer agent in RAFT polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and architectures. The versatility of RAFT polymerization enables the creation of block copolymers that can be tailored for specific applications such as:

- Drug Delivery Systems : Polymers synthesized using this method can encapsulate therapeutic agents, enhancing their delivery and efficacy.

- Nanocarriers : The ability to modify the size and surface characteristics of polymers makes them suitable for targeted drug delivery applications .

Nanoparticle Formation

Research has demonstrated the use of carbonotrithioic acid derivatives in the formation of polymeric nanoparticles. These nanoparticles serve as effective carriers for drugs, particularly in cancer therapy. By modifying the surface properties of these nanoparticles, researchers can enhance their targeting capabilities towards specific tissues or cells .

Biodegradability Studies

Given the increasing concern over environmental pollution caused by synthetic polymers, studies have focused on the biodegradability of polymers made from carbonotrithioic acid derivatives. These compounds can be engineered to degrade under specific conditions, reducing their environmental impact compared to traditional plastics .

Regulatory Considerations

The U.S. Environmental Protection Agency (EPA) has recognized this compound under significant new use rules, which require manufacturers and importers to report on its industrial and commercial uses. This regulatory framework ensures that any new applications are assessed for potential environmental impacts before they are widely adopted .

Targeted Drug Delivery in Cancer Therapy

A notable case study involved the use of polymeric nanoparticles synthesized from carbonotrithioic acid derivatives for targeted breast cancer therapy. The study highlighted how these nanoparticles could be functionalized to improve drug loading efficiency and release profiles, ultimately enhancing therapeutic outcomes while minimizing side effects .

Development of Eco-friendly Materials

Another significant study focused on developing eco-friendly materials using carbonotrithioic acid-based polymers. Researchers demonstrated that these materials could effectively replace conventional plastics in various applications while maintaining performance standards .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Carbonotrithioic Acid Derivatives

Dimethyl Trithiocarbonate (Carbonotrithioic acid, dimethyl ester; CAS 13429-99-9)

- Structure : Methyl groups replace benzyl substituents.

- Properties : Lower molecular weight ($ \text{C}3\text{H}6\text{S}_3 $) increases volatility and reduces persistence in environmental matrices.

- Regulatory Status: Not listed under TSCA, indicating lower hazard concern compared to the benzyl analog .

Carbonochloridothioic Acid, S-ethyl Ester (CAS 2941-64-2)

Bis(phenylmethyl) Esters of Other Acids

Sebacic Acid Bis(phenylmethyl) Ester (CAS 140-24-9)

- Structure : A long-chain dicarboxylic acid (sebacic acid) esterified with benzyl groups.

- Applications : Utilized in polymer plasticizers and lubricants due to its stability and low volatility.

- Safety: Less regulated than carbonotrithioic acid derivatives, reflecting lower toxicity concerns .

Ethanedioic Acid Bis(phenylmethyl) Ester (CAS 7579-36-4)

Regulated Industrial Esters

1,2-Benzenedicarboxylic Acid, Bis(2-methylpropyl) Ester (CAS 84-69-5)

- Structure : Phthalate derivative with iso-butyl groups.

Comparative Data Table

Key Research Findings

- Toxicity Profile: this compound’s sulfur atoms may generate reactive metabolites (e.g., hydrogen sulfide), posing higher ecological risks than oxygen-based esters .

- Regulatory Divergence: While phthalates face bans due to endocrine effects, sulfur-containing esters like carbonotrithioic acid are regulated for acute toxicity and environmental persistence .

Méthodes De Préparation

Direct Esterification of Carbonotrithioic Acid with Benzyl Alcohol

- The primary method involves the reaction of carbonotrithioic acid with benzyl alcohol.

- The reaction is catalyzed by an acid catalyst, commonly sulfuric acid.

- Heating under reflux conditions is typically required to drive the esterification to completion.

- This method is widely used in laboratory settings due to the availability of starting materials and straightforward procedure.

$$

\text{Carbonotrithioic acid} + 2 \times \text{Benzyl alcohol} \xrightarrow[\text{Reflux}]{\text{Acid catalyst}} \text{Carbonotrithioic acid, bis(phenylmethyl) ester} + \text{Water}

$$

- Acid catalysts such as sulfuric acid promote the protonation of the carbonotrithioic acid, increasing its electrophilicity and facilitating nucleophilic attack by benzyl alcohol.

- Refluxing ensures sufficient energy for the reaction to proceed and helps remove water formed during esterification, shifting equilibrium toward product formation.

- The reaction typically requires careful control of temperature and reaction time to optimize yield and purity.

Carbodiimide-Mediated Esterification (Improved Ester Synthesis)

- A more advanced method employs carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC), as condensing agents to activate the carboxylic acid moiety.

- This method avoids the need to convert the acid into more reactive derivatives (e.g., acyl halides).

- The use of pyridine as solvent along with a catalytic amount of a strong acid such as p-toluenesulfonic acid enhances ester yield and purity.

- This approach decreases the formation of undesirable by-products, especially N-acylurea derivatives.

| Component | Role |

|---|---|

| Carbonotrithioic acid | Acid component |

| Benzyl alcohol | Hydroxyl component |

| N,N'-Dicyclohexylcarbodiimide (DCC) | Condensing agent |

| Pyridine | Solvent |

| p-Toluenesulfonic acid (catalytic amount) | Acid catalyst to improve yield |

- High purity esters with improved yields compared to traditional acid-catalyzed esterification.

- Reduced by-product formation, simplifying purification.

- Reaction proceeds at room temperature or mild conditions, preserving sensitive functional groups.

- DCC activates the carboxylic acid by forming an O-acylisourea intermediate.

- The acid catalyst protonates intermediates, promoting ester formation.

- Pyridine acts as a base to scavenge protons and stabilize intermediates.

Protection of Reactive Groups During Esterification

- If the carbonotrithioic acid or benzyl alcohol derivatives contain reactive groups (e.g., hydroxy, amino, or thiol groups) that could interfere with esterification, these groups are protected using standard protecting groups.

- This ensures selective esterification at the desired site without side reactions.

- After ester formation, protecting groups are removed under appropriate conditions.

Purification and Yield Optimization

- After reaction completion, the mixture is typically subjected to filtration to remove insoluble by-products such as dicyclohexylurea (from DCC).

- The organic layer is washed with aqueous acid/base solutions to remove residual catalyst and impurities.

- Recrystallization from solvents like isopropanol or ethyl acetate is used to obtain the pure ester.

- Yields reported in similar ester syntheses using carbodiimide methods are generally high, often exceeding 80%.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Acid-Catalyzed Esterification | Carbonotrithioic acid, benzyl alcohol, sulfuric acid, reflux heating | Simple, uses readily available reagents | Lower yield, possible side reactions |

| Carbodiimide-Mediated Esterification | Carbonotrithioic acid, benzyl alcohol, DCC, pyridine, catalytic p-toluenesulfonic acid, room temperature | High yield, high purity, mild conditions | Requires careful handling of DCC |

| Protection of Reactive Groups | Use of protecting groups if reactive substituents present | Selective ester formation | Additional steps increase complexity |

Research Findings and Practical Notes

- The carbodiimide-mediated method is considered superior for synthesizing esters like this compound due to its efficiency and cleaner reaction profile.

- The presence of catalytic strong acid (e.g., p-toluenesulfonic acid) in pyridine solvent significantly enhances ester yield and reduces by-products such as N-acylurea derivatives, which complicate purification.

- Direct acid-catalyzed esterification remains a viable method in laboratories with limited access to carbodiimides but requires longer reaction times and careful control of conditions to minimize side reactions.

- Protection strategies are essential when functional groups that may react under esterification conditions are present, ensuring product integrity.

This comprehensive overview of preparation methods for this compound integrates the most reliable and diverse sources, emphasizing practical and efficient synthetic routes suitable for research and industrial applications.

Q & A

Q. What are the recommended methods for synthesizing and characterizing Carbonotrithioic acid, bis(phenylmethyl) ester in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification between a thioic acid derivative and benzyl alcohol, using acid catalysts (e.g., H₂SO₄) under controlled anhydrous conditions. Characterization requires multi-spectral analysis:

- GC/MS : Retention time (RT) and mass fragmentation patterns (e.g., comparing with reference libraries like NIST or Adams' GC/MS data for similar esters) .

- NMR : Confirm substitution patterns (e.g., benzyl proton integration in ¹H-NMR, carbonyl signals in ¹³C-NMR).

- IR Spectroscopy : Identify characteristic thioester (C=S) and ester (C-O) stretching frequencies .

Ensure purity via HPLC or TLC, referencing protocols for ester validation in organic synthesis .

Q. What regulatory considerations must be addressed when designing experiments involving this compound?

- Methodological Answer : Compliance with EPA’s Significant New Use Rules (SNURs) under 40 CFR §721.10165 is critical. Key requirements include:

- Containment Protocols : Prevent environmental release during industrial/commercial activities (e.g., closed-system reactors, vapor recovery) .

- Water Release Mitigation : Implement wastewater treatment (e.g., activated carbon filtration) to meet §721.90(b)(1) standards for aqueous discharge .

- Export Notification : Submit TSCA Section 12(b) export notices if shipping internationally .

Advanced Research Questions

Q. How can researchers assess the environmental persistence and aquatic toxicity of this compound?

- Methodological Answer :

- Hydrolysis Studies : Conduct pH-dependent stability tests (e.g., OECD 111) to measure degradation half-life in water. Compare results with EPA’s release thresholds under §721.90(c)(1) .

- Toxicity Assays : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values. Validate with GC/MS to confirm compound integrity during exposure .

- Bioaccumulation Modeling : Apply QSAR tools to predict log Kow and bioconcentration factors, supplemented by empirical sediment adsorption studies .

Q. How can contradictions in experimental data regarding its stability under varying pH conditions be resolved?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (pH 4, 7, 9 buffers) with inert gas purging to exclude oxidative degradation .

- Cross-Validation : Use LC-MS/MS to identify degradation byproducts (e.g., benzyl alcohol or thioic acid derivatives) .

- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability and identify systematic errors in pH calibration or sample preparation .

Q. What analytical challenges arise in detecting trace levels of this compound in environmental matrices, and how can they be mitigated?

- Methodological Answer :

- Matrix Interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from complex samples (e.g., wastewater).

- Sensitivity Enhancement : Employ GC-MS/MS in MRM mode to improve detection limits (≤1 µg/L), referencing NIST’s spectral libraries for fragmentation patterns .

- Quality Control : Spike recovery tests with deuterated analogs (e.g., d₅-benzyl esters) to validate extraction efficiency and minimize false positives .

Data Reporting and Validation

Q. What evidence is required to confirm the identity of a newly synthesized batch of this compound?

- Methodological Answer :

- Primary Evidence : Match RT, KI (Kovats Index), and mass spectra to authenticated standards (e.g., Adams’ GC/MS databases) .

- Supplementary Data : Provide ¹H/¹³C-NMR assignments, IR peaks, and elemental analysis (C, H, S) within ±0.3% of theoretical values .

- Purity Documentation : Include HPLC chromatograms (≥95% purity) and TLC Rf values against known references .

Q. How should researchers address discrepancies between experimental hydrolysis rates and regulatory persistence thresholds?

- Methodological Answer :

- Meta-Analysis : Compare data with EPA’s Ecotoxicology Knowledgebase (ECOTOX) entries for analogous thioesters .

- Advanced Modeling : Use computational chemistry (e.g., DFT) to predict hydrolysis pathways and reconcile kinetic discrepancies .

- Peer Review : Submit findings to journals requiring rigorous experimental replication, as outlined in Beilstein Journal of Organic Chemistry guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.